2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
CAS No.:
Cat. No.: VC4892971
Molecular Formula: C10H10Cl3NO2
Molecular Weight: 282.5 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide -](/images/structure/VC4892971.png) 
                        
Specification
| Molecular Formula | C10H10Cl3NO2 | 
|---|---|
| Molecular Weight | 282.5 g/mol | 
| IUPAC Name | 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide | 
| Standard InChI | InChI=1S/C10H10Cl3NO2/c11-6-10(15)14-3-4-16-9-2-1-7(12)5-8(9)13/h1-2,5H,3-4,6H2,(H,14,15) | 
| Standard InChI Key | YDVUTDAMJFFBOB-UHFFFAOYSA-N | 
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl | 
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCCNC(=O)CCl | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide, reflects its three distinct moieties:
- 
A 2,4-dichlorophenoxy group linked via an ethyl chain. 
- 
A chloroacetamide functional group. 
- 
An ethyl spacer connecting the aromatic and amide components . 
The 2D structure (Figure 1) reveals a planar aromatic ring with chlorine substitutions at positions 2 and 4, while the acetamide group introduces polarity. X-ray crystallography of analogous compounds shows a dihedral angle of 75–85° between the aromatic ring and acetamide plane, influencing steric interactions .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 282.5 g/mol | |
| Density | 1.356 g/cm³ (analog) | |
| Boiling Point | 433.8°C (estimated) | |
| LogP (Octanol-Water) | 3.28 | |
| Solubility | Insoluble in water; soluble in DMSO, acetone | 
The logP value indicates high lipophilicity, favoring membrane permeability and bioaccumulation . NMR spectra (, ) confirm structural integrity, with characteristic peaks for aromatic protons (δ 6.76–7.34 ppm) and acetamide carbonyl (δ 164.76 ppm) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a two-step reaction:
- 
Ether Formation: 2,4-Dichlorophenol reacts with ethylene oxide or 2-chloroethanol under basic conditions (e.g., KCO) to form 2-(2,4-dichlorophenoxy)ethanol . 
- 
Amidation: The alcohol intermediate is treated with chloroacetyl chloride in anhydrous acetone, yielding the target compound after recrystallization (58–72% yield) . 
Reaction Scheme:
Optimized conditions include ice-bath cooling (−5°C) to minimize side reactions and sodium acetate for neutralization .
Industrial Production
Scaled-up synthesis employs continuous-flow reactors with automated pH and temperature control. Key parameters:
- 
Temperature: 40–60°C for amidation. 
- 
Catalyst: Pyridine or triethylamine to absorb HCl byproducts . 
- 
Purity Control: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate). 
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria:
| Organism | MIC (μM) | Mechanism | 
|---|---|---|
| Staphylococcus aureus | 15.6–62.5 | Cell wall synthesis inhibition | 
| Enterococcus faecalis | 62.5–125 | Biofilm disruption | 
Its dichlorophenoxy group penetrates lipid bilayers, while the chloroacetamide moiety alkylates bacterial enzymes (e.g., transpeptidases).
Anti-Inflammatory Activity
Derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including this compound, inhibit cyclooxygenase-2 (COX-2) with >50% selectivity over COX-1 . Docking studies (AutoDock Vina) show a binding affinity of −8.2 kcal/mol to COX-2 (PDB: 4M11), driven by hydrogen bonds with Arg120 and Tyr355 .
Industrial and Agricultural Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
- 
Anticancer Agents: Modified to enhance caspase-3 affinity. 
- 
NSAIDs: Functionalized with thiourea groups for COX-2 inhibition . 
Pesticidal Formulations
Patent WO2024031002A1 highlights its analogs as potent herbicides, disrupting auxin signaling in weeds . Field trials show 90% efficacy against Amaranthus retroflexus at 2 kg/ha .
Recent Research Advances
Molecular Hybridization
Hybrids with trichloroethyl groups (e.g., 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloroethyl)acetamide) show enhanced anti-inflammatory activity (IC = 0.8 μM for COX-2) .
Green Synthesis
Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, improving yield to 85% .
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